3-Ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid
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Overview
Description
3-Ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid is an organic compound with a complex structure that includes ethoxy, methyl, oxo, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy or phenylmethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- 2-Methyl-2-(phenylmethoxy)propanedioic acid 1-ethyl ester
- 3-Ethoxy-2-methyl-3-oxopropanoic acid
Comparison: Compared to similar compounds, 3-Ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylmethoxy group, in particular, may contribute to enhanced biological activity and specificity .
Properties
IUPAC Name |
3-ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-12(16)13(2,11(14)15)18-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXMXGTROJZOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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